

# Application Note: Flow Cytometry Analysis of Apoptosis Induced by Anti-CD47 Therapy

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## Compound of Interest

Compound Name: EB 47

Cat. No.: B1147141

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## Introduction

CD47 is a transmembrane protein that acts as a "don't eat me" signal to macrophages by binding to its receptor, SIRP $\alpha$ , on the macrophage surface.[1] Many cancer cells overexpress CD47 to evade immune surveillance.[2][3] Therapeutic strategies using anti-CD47 antibodies are being developed to block the CD47-SIRP $\alpha$  interaction, thereby promoting macrophage-mediated phagocytosis of tumor cells.[2][3][4] This application note provides a protocol for analyzing apoptosis and cell death induced by anti-CD47 antibodies using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

## Principle of the Assay

Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.[5] By using Annexin V and PI in combination, it is possible to distinguish between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[5][6]

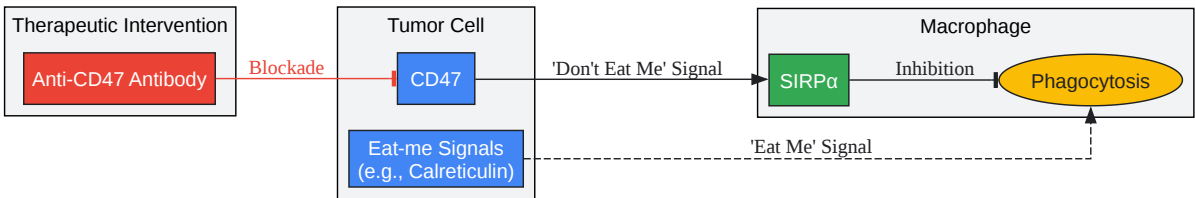
# Data Presentation

Table 1: Hypothetical Results of Anti-CD47 Antibody Treatment on Cancer Cells

Treatment Group	Concentration (µg/mL)	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control	0	95.2 ± 2.1	2.5 ± 0.5	2.3 ± 0.4
Isotype Control	10	94.8 ± 2.5	2.8 ± 0.6	2.4 ± 0.5
Anti-CD47 Antibody	1	85.6 ± 3.2	8.1 ± 1.1	6.3 ± 0.9
Anti-CD47 Antibody	5	62.3 ± 4.5	25.4 ± 2.8	12.3 ± 1.7
Anti-CD47 Antibody	10	40.1 ± 5.1	42.7 ± 3.9	17.2 ± 2.3
Staurosporine (Positive Control)	1 µM	15.7 ± 3.8	55.2 ± 4.2	29.1 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

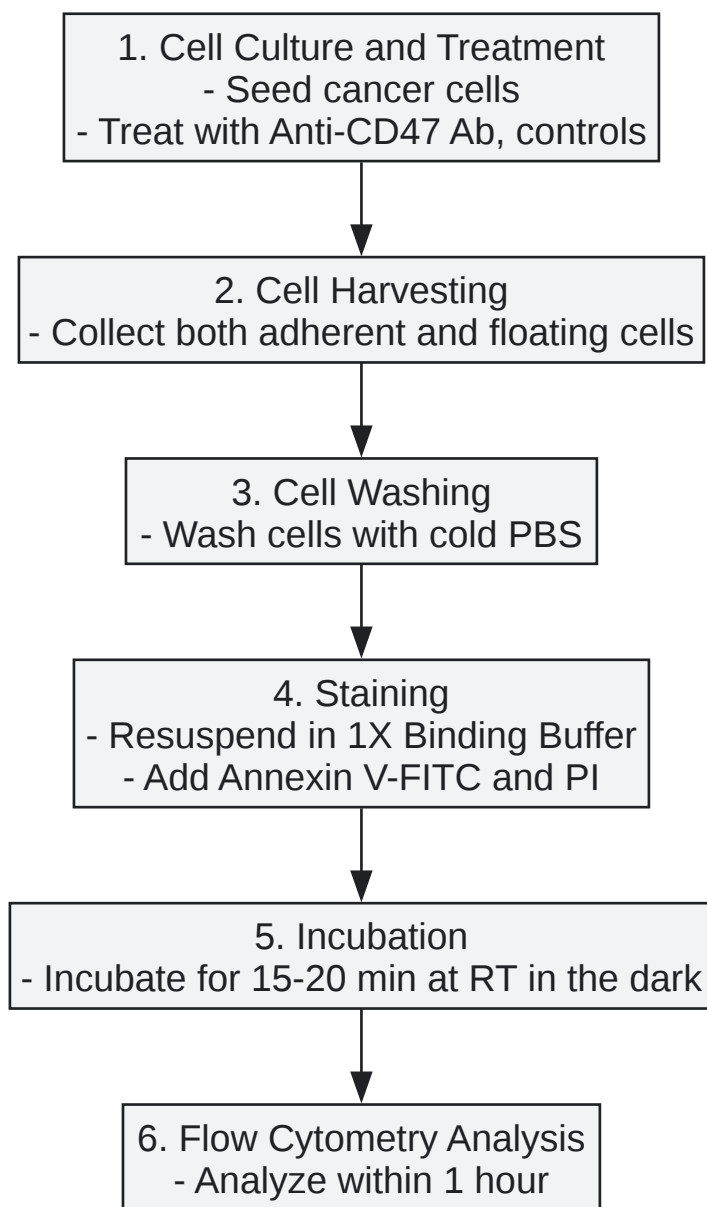
# Signaling Pathway



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Caption: CD47-SIRP $\alpha$  signaling pathway and therapeutic blockade.

## Experimental Workflow



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Caption: Experimental workflow for apoptosis detection.

## Experimental Protocols

## Materials

- Cancer cell line of interest
- Anti-CD47 antibody (and appropriate isotype control)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer

## Cell Culture and Treatment

- Seed the cancer cells in appropriate culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
- Allow the cells to adhere and grow for 24 hours.
- Treat the cells with varying concentrations of the anti-CD47 antibody, an isotype control antibody, and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

## Staining Protocol for Flow Cytometry.[5][7][8]

- Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare a sufficient volume for all samples.
- Cell Harvesting:
  - For adherent cells, carefully collect the culture medium, which may contain apoptotic floating cells.
  - Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

- Combine the detached cells with the collected culture medium.
- For suspension cells, simply collect the cells.
- Cell Counting: Count the cells to ensure you have  $1-5 \times 10^5$  cells per sample.
- Cell Washing: Centrifuge the cell suspension at a low speed (e.g.,  $300 \times g$ ) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
- Staining:
  - Resuspend the cell pellet in 100  $\mu$ L of 1X Binding Buffer.
  - Add 5  $\mu$ L of Annexin V-FITC to the cell suspension.
  - Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
  - Add 5  $\mu$ L of Propidium Iodide to the cell suspension.
- Sample Preparation for Flow Cytometry: Add 400  $\mu$ L of 1X Binding Buffer to each tube. The samples are now ready for analysis.

## Flow Cytometry Analysis

- Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the appropriate voltages and compensation.
- Acquire the data for your samples. It is recommended to analyze the cells immediately, or at least within one hour of staining.
- Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to visualize the different cell populations.
- Gate the populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

## Troubleshooting

Issue	Possible Cause	Solution
High background staining in negative control	Cell damage during harvesting	Use a gentler cell detachment method; keep cells on ice.
Weak Annexin V signal in positive control	Insufficient incubation time	Ensure incubation is carried out for the recommended duration.
Low concentration of Ca <sup>2+</sup>	Ensure 1X Binding Buffer is prepared correctly with sufficient CaCl <sub>2</sub> .	
Most cells are PI positive	Cells were past the early apoptotic stage	Reduce the treatment duration or drug concentration.
Cells were not analyzed promptly after staining	Analyze samples as soon as possible after the staining procedure.	

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